molecular formula C15H11ClN2O B130072 10-Chloro Carbamazepine CAS No. 59690-92-5

10-Chloro Carbamazepine

Cat. No.: B130072
CAS No.: 59690-92-5
M. Wt: 270.71 g/mol
InChI Key: HQXOFJNTUXHWMC-UHFFFAOYSA-N
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Description

10-Chloro Carbamazepine is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug This compound is characterized by the substitution of a chlorine atom at the 10th position of the carbamazepine molecule

Mechanism of Action

Biochemical Analysis

Biochemical Properties

10-Chloro Carbamazepine, like its parent compound, is likely to interact with various enzymes and proteins within the body. Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to carbamazepine-10,11-epoxide, which is pharmacologically active . Additional isoenzymes that contribute to the metabolism of carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6

Cellular Effects

Carbamazepine has been shown to affect ROS homeostasis, the neuroendocrine system, cell viability, immunity, reproduction, feeding behavior, and growth in aquatic animals

Molecular Mechanism

Carbamazepine’s mechanism of action is believed to involve the inhibition of sodium channel firing, treating seizure activity . It’s possible that this compound may exert its effects through a similar mechanism, but this hypothesis needs to be tested.

Temporal Effects in Laboratory Settings

Carbamazepine has been shown to exhibit nonlinear pharmacokinetics due to autoinduction . This means that its clearance can increase threefold within several weeks of starting therapy, often requiring an upward dosage adjustment

Dosage Effects in Animal Models

Carbamazepine has been shown to have dose-dependent effects in animal models

Metabolic Pathways

Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to carbamazepine-10,11-epoxide, which is pharmacologically active . Additional isoenzymes that contribute to the metabolism of carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6

Transport and Distribution

Carbamazepine is rapidly absorbed after oral ingestion, with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and plasma protein binding is 75%

Subcellular Localization

Carbamazepine and its major metabolite, carbamazepine-10,11-epoxide, are homogenously distributed to hippocampus and cerebellum

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro Carbamazepine typically involves the halogenation of carbamazepine. One common method is the direct chlorination of carbamazepine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective substitution at the 10th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions: 10-Chloro Carbamazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-10,11-epoxide, which is an active metabolite.

    Reduction: Reduction reactions can convert the compound back to its parent form, carbamazepine.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products:

    Oxidation: this compound-10,11-epoxide.

    Reduction: Carbamazepine.

    Substitution: Various substituted carbamazepine derivatives depending on the nucleophile used.

Scientific Research Applications

10-Chloro Carbamazepine has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of halogen substitution on the reactivity and stability of carbamazepine derivatives.

    Biology: Investigated for its potential effects on neuronal activity and its ability to modulate ion channels.

    Medicine: Explored as a potential anticonvulsant and mood-stabilizing agent with possibly improved efficacy and reduced side effects compared to carbamazepine.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    Carbamazepine: The parent compound, widely used as an anticonvulsant and mood stabilizer.

    Oxcarbazepine: A keto derivative of carbamazepine with a similar mechanism of action but a different metabolic profile.

    Eslicarbazepine Acetate: A prodrug that is converted to eslicarbazepine, which has a similar mechanism of action but improved pharmacokinetics.

Uniqueness: 10-Chloro Carbamazepine is unique due to the presence of the chlorine atom, which can potentially enhance its pharmacological properties. This modification may result in better efficacy, reduced side effects, and improved metabolic stability compared to its parent compound and other derivatives.

Properties

IUPAC Name

5-chlorobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXOFJNTUXHWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201034472
Record name 10-Chloro carbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59690-92-5
Record name 10-Chloro carbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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